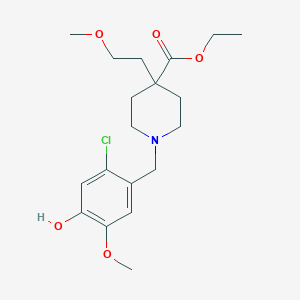![molecular formula C17H22FN3O3 B4253945 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253945.png)
4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone
Overview
Description
4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone is a chemical compound that has gained significant attention for its potential use in scientific research. This compound is a piperazinone derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone have been extensively studied. This compound has been shown to have potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine has been shown to have neuroprotective effects, making this compound a potential candidate for the development of new drugs for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone in lab experiments include its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its neuroprotective effects. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for toxicity at high doses.
Future Directions
There are several future directions for research on 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone. These include:
1. Further studies on the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
2. Development of new drugs based on the structure of 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone for the treatment of neurodegenerative diseases.
3. Studies on the potential toxicity of this compound at high doses.
4. Investigation of the effects of this compound on other enzymes and biochemical pathways.
5. Development of new synthesis methods for 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone to improve its accessibility for research purposes.
In conclusion, 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone is a chemical compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry. This compound has potent inhibitory effects on certain enzymes and has been shown to have neuroprotective effects, making it a potential candidate for the development of new drugs for neurodegenerative diseases. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
The potential applications of 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone in scientific research are vast. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have neuroprotective effects, making it a subject of interest for researchers studying neurodegenerative diseases.
properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-14-5-3-4-13(10-14)12-20-8-6-19-17(23)15(20)11-16(22)21-7-1-2-9-24-21/h3-5,10,15H,1-2,6-9,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUDDWEYJHESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide](/img/structure/B4253868.png)
![3-(1H-imidazol-1-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-propanamine](/img/structure/B4253877.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-fluorobenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B4253885.png)
![(2-fluoro-4-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4253891.png)
![4-(4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4253899.png)
![2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B4253905.png)

![4-benzyl-3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253914.png)
![2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B4253923.png)
![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}cyclohexanamine](/img/structure/B4253931.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B4253937.png)
![4-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B4253957.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B4253965.png)
